molecular formula C12H9NOS B8758815 2H-Naphtho[1,2-b][1,4]thiazin-3(4H)-one

2H-Naphtho[1,2-b][1,4]thiazin-3(4H)-one

Cat. No.: B8758815
M. Wt: 215.27 g/mol
InChI Key: XSNCRQKRORDOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Naphtho[1,2-b][1,4]thiazin-3(4H)-one is a useful research compound. Its molecular formula is C12H9NOS and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

4H-benzo[h][1,4]benzothiazin-3-one

InChI

InChI=1S/C12H9NOS/c14-11-7-15-12-9-4-2-1-3-8(9)5-6-10(12)13-11/h1-6H,7H2,(H,13,14)

InChI Key

XSNCRQKRORDOQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen, a mixture of 5.3 g of 2-aminonaphthalene-1-thiol, 6.2 g of trans-3-(p-methoxyphenyl)glycidate and 0.6 g of potassium carbonate in 80 mL of acetonitrile was stirred at reflux for 2 hours. After cooling to room temperature, the mixture was filtered and the filtrate was concentrated to a volume of about 20 mL. The crystals were separated by filtration to give 1.4 g of 2H-naphtho[1,2-b]-1,4-thiazin-3(4H)-one, mp 211°-212°. The mother liquors after removal of 1.4 g of the above compound were concentrated under reduced pressure to give 11.0 g of a mixture of (±)-threo-[(2-amino-1-naphthalenyl)thio]-2-hydroxy-3-(4-methoxyphenyl)propanoic acid methyl ester, 2H-naphtho[1,2-b]-1,4-thiazin-3(4H)-one and p-methoxybenzaldehyde. The mixture was chromatographed on a column using 120 g of silica gel. The column was eluted with 75 mL portions of methylene chloride. The first six portions of which were collected and the solvent was removed under reduced pressure gave 1.1 g of an oil, whose nuclear magnetic resonance spectrum was identical with that of p-methoxybenzaldehyde. Further elution of the column with the same solvent (fractions 7-19) afforded 1.0 g of 2H-naphtho[1,2-b]-1,4-thiazin-3(4H)-one. A sample of this compound was recrystallized from ethanol, mp 211°-212°. (±)-threo-[(2-Amino-1 -naphthalenyl)thio]-2-hydroxy-3-(4-methoxyphenyl)propanoic acid methyl ester was obtained from the column by further elution with methylene chloride. The methylene chloride fractions 20-35 were combined and the solvent was removed under reduced pressure to afford 1.2 g of (±)-threo-[(2-amino-1-naphthalenyl)thio]-2-hydroxy-3-(4-methoxyphenyl)propanoic acid methyl ester, which was treated with hydrogen chloride (anhydrous) in ethyl acetate to afford 1.1 g (85%) of the hydrochloride of (±)-threo-[(2-amino-1-naphthalenyl)thio]-2-hydroxy-3-(4-methoxyphenyl)propanoic acid methyl ester, mp 139°-140°. The hydrochloride salt (1.1 g) on treatment with dilute sodium hydroxide and extraction of the aqueous suspension with ethyl acetate gave after removal of the solvent 1.0 g of (±)-threo-[(2-amino-1-naphthalenyl)thio]-2-hydroxy-3-(4-methoxyphenyl)propanoic acid methyl ester. A sample of this compound was recrystallized from ether--pet. ether, mp. 32°-34°.
Quantity
5.3 g
Type
reactant
Reaction Step One
[Compound]
Name
trans-3-(p-methoxyphenyl)glycidate
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

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